molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

Cat. No.: B043851
CAS No.: 105-05-5
M. Wt: 134.22 g/mol
InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethylbenzene, also known as para-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a derivative of benzene, where two ethyl groups are substituted at the para positions of the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride .

Mechanism of Action

Preparation Methods

1,4-Diethylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,4-Diethylbenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Diethylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its symmetrical structure, which provides distinct physical and chemical properties compared to its isomers.

Properties

IUPAC Name

1,4-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNHSQKRULAAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026711
Record name 1,4-Diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, 1,4-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

183.7 °C
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

55 °C, 132 °F (55 °C) (Closed cup)
Record name 1,4-Diethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C.
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8620 @ 20 °C/4 °C
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.06 [mmHg], 1.03 mm Hg @ 25 °C
Record name 1,4-Diethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

105-05-5
Record name 1,4-Diethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PSM16X42D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-42.83 °C
Record name 1,4-DIETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethylbenzene
Reactant of Route 2
1,4-Diethylbenzene
Reactant of Route 3
1,4-Diethylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diethylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diethylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Diethylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-diethylbenzene?

A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. Ultraviolet absorption spectra have been measured in the 220 to 300 nm region. [] Electron spin resonance (ESR) spectroscopy has been employed to study the conformations of the this compound radical cation in different matrices at low temperatures. [, ] Photoelectron spectroscopy (PES) has also been utilized to investigate the electronic structure and determine inductive and hyperconjugative effects. []

Q3: How does the conformation of this compound radical cation vary with the surrounding matrix?

A3: Studies using ESR spectroscopy have shown that the conformation of the ethyl groups in the this compound radical cation is significantly influenced by the surrounding matrix. For instance, the ethyl conformation in a CCl2FCClF2 matrix differs from that observed in a CCl3CF3 matrix. [, ] This matrix dependence highlights the impact of the environment on the molecule's geometry.

Q4: How does this compound react with cationic platinum(II) complexes?

A4: Research indicates that this compound reacts with cationic platinum(II) complexes, leading to the activation of C−H bonds and the formation of η3-benzyl products. [] Interestingly, the reaction pathway involves initial activation at aryl C−H bonds, followed by intramolecular isomerization to the η3-benzyl product. [] This contrasts with toluene and p-xylene, where initial activation occurs at aryl positions followed by intermolecular conversion. []

Q5: What is the significance of this compound in the synthesis of divinylbenzene?

A5: this compound serves as a crucial precursor in the industrial production of divinylbenzene. [] The selective ethylation of ethylbenzene to this compound is a key step in this process. Divinylbenzene is highly valued for its role in manufacturing cross-linked polystyrene, a versatile polymer with widespread applications. []

Q6: Can this compound be used in separation processes?

A6: Yes, the specific properties of this compound make it suitable as a desorbent in absorptive separation processes. For example, it can be used to separate p-xylene from a mixture of C8 aromatic compounds. [] This application highlights the practical utility of this compound in the chemical industry.

Q7: What catalytic applications utilize this compound?

A7: Research has explored the use of zeolites, specifically H-Y zeolites, in the adsorption of benzene and its derivatives, including this compound. [] The adsorption process is driven by interactions with acidic Brønsted sites within the zeolite framework. [] The differential enthalpies of adsorption provide insights into the strength of these interactions.

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational chemistry techniques such as INDO and CNDO/2 calculations have been employed to study the electronic structure and conformations of substituted benzene cations, including this compound. [] These calculations provide valuable information about molecular geometries, energy levels, and the impact of substituents on electronic properties.

Q9: What are the environmental concerns associated with this compound?

A9: this compound is considered a volatile organic compound (VOC). It's frequently detected in air emissions from industrial wastewater treatment plants, particularly those handling wastewater from chemical manufacturing facilities. [] The presence of this compound in these emissions raises concerns due to its potential adverse effects on the environment and human health.

Q10: How is this compound monitored in environmental samples?

A10: Analytical techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are valuable tools for detecting and quantifying this compound in complex environmental samples, including air emissions from industrial wastewater treatment plants. [] The development and validation of reliable analytical methods are crucial for monitoring and assessing the environmental impact of this compound.

Q11: Are there any biological applications of this compound?

A11: While not directly a biological application, research has shown that this compound is one of the active volatile compounds released by Glycyrrhiza uralensis and Alhagi sparsifolia plants when infested with Aphis atrata aphids. [] This volatile blend, including this compound, attracts the predatory beetle, Hippodamia variegata, which preys on the aphids. [] This finding suggests a potential role of this compound in plant defense mechanisms and biological pest control strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.